molecular formula C10H16Cl2N2 B2895907 Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2197057-41-1

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2895907
CAS No.: 2197057-41-1
M. Wt: 235.15
InChI Key: JDHNDYJZDPKDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of pyridine and features a cyclopropyl group attached to the methanamine moiety

Scientific Research Applications

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Safety and Hazards

In terms of safety, if inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . The compound should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-methylpyridin-2-ylmethanamine, is synthesized through a series of reactions involving the nitration of 5-methylpyridine followed by reduction to form the amine.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the pyridine derivative under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the cyclopropyl(5-methylpyridin-2-yl)methanamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group and pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(5-methylpyridin-2-yl)methanamine
  • 5-Methylpyridin-2-ylmethanamine
  • Cyclopropylpyridine derivatives

Uniqueness

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

cyclopropyl-(5-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-2-5-9(12-6-7)10(11)8-3-4-8;;/h2,5-6,8,10H,3-4,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHNDYJZDPKDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.